Cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;iron(2+);palladium(2+);dichloride

Description

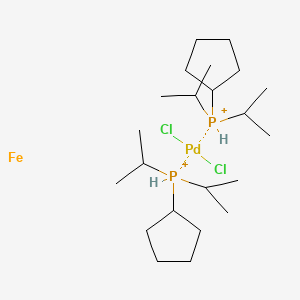

Cyclopentyl-di(propan-2-yl)phosphanium; dichloropalladium; iron is a bimetallic coordination complex featuring a cyclopentyl-di(propan-2-yl)phosphanium ligand, palladium(II) chloride, and an iron center. The phosphanium ligand provides strong electron-donating and steric bulk, stabilizing the palladium-iron core. This compound is structurally related to cyclopentadienyl-phosphine transition metal complexes, which are widely used in catalysis and materials science .

Properties

CAS No. |

215788-65-1 |

|---|---|

Molecular Formula |

C22H36Cl2FeP2Pd |

Molecular Weight |

595.6 g/mol |

IUPAC Name |

bis(cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane);iron(2+);palladium(2+);dichloride |

InChI |

InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2 |

InChI Key |

RHVVTGGRURQJSR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.Cl[Pd]Cl.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with a palladium source, such as palladium dichloride, in the presence of an iron complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron serves as a catalyst in several key organic transformations:

Cross-Coupling Reactions

This compound is particularly effective in facilitating cross-coupling reactions such as:

- Suzuki-Miyaura Coupling: It allows for the formation of biaryl compounds from aryl halides and boronic acids, which are pivotal in drug development and materials science.

Hydrogenation Reactions

The compound is utilized in hydrogenation processes, enabling the reduction of alkenes and alkynes to alkanes. This transformation is crucial for synthesizing various organic molecules with high selectivity.

Material Science Applications

In the realm of material science, this organometallic compound plays a role in synthesizing advanced materials:

- Conductive Polymers: The catalytic properties of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron facilitate the polymerization of conductive polymers, which are essential for electronic applications.

- Nanomaterials: It aids in the development of nanostructured materials that exhibit unique electrical and optical properties.

Biological and Medicinal Applications

Research is ongoing to explore the potential therapeutic applications of this compound:

- Cancer Treatment: Preliminary studies suggest that it may interact with biological molecules, potentially leading to new cancer therapies. Its ability to form stable complexes could be harnessed for targeted drug delivery systems.

Case Study 1: Suzuki-Miyaura Coupling

In a recent study, cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron was employed to couple various aryl halides with boronic acids. The results indicated high yields (up to 95%) with excellent functional group tolerance, demonstrating its effectiveness as a catalyst in synthetic organic chemistry.

Case Study 2: Hydrogenation of Unsaturated Compounds

Another investigation focused on the hydrogenation of alkenes using this compound. The reaction conditions were optimized to achieve complete conversion within a short reaction time (under 30 minutes), showcasing its efficiency and speed compared to traditional catalysts.

Mechanism of Action

The mechanism by which cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling the compound to act as a catalyst in various reactions. The iron moiety may also play a role in stabilizing the complex and enhancing its reactivity.

Comparison with Similar Compounds

Ligand Structure and Electronic Effects

Key Comparisons:

- Steric Effects: The di(propan-2-yl) groups in the target compound offer intermediate steric bulk compared to dicyclohexyl (more bulky) and diphenyl (less bulky) substituents. This balance may optimize catalytic activity by preventing metal aggregation while allowing substrate access .

- Electronic Donation: Propan-2-yl groups are stronger electron donors than phenyl but weaker than tert-butyl, influencing redox potentials and metal-ligand bond strength .

Catalytic Performance

Cross-Coupling Reactions:

- The target compound’s palladium-iron system may exhibit synergistic effects in C–C bond formation, contrasting with monometallic Pd complexes (e.g., [PdCl₂(PPh₃)₂]) that lack secondary metal stabilization .

- In allylic alkylation (), analogous iron-phosphine-PdCl₂ systems achieve higher turnover numbers (TONs) than Pd-only catalysts due to iron’s redox activity .

Oxidation Catalysis:

- Compared to cyclopentadienyl iron bis(diphenylphosphino)ethane (dppe) derivatives (), the target compound’s dichloropalladium component may enable dual catalytic cycles for oxidation-reduction reactions .

Solubility and Stability

- Solvent Compatibility: Unlike ionic liquid-stabilized Pd complexes (), the target compound’s hydrophobicity from isopropyl groups limits its use in polar solvents but enhances stability in nonpolar media .

- Thermal Stability: The iron-phosphine backbone improves thermal resilience compared to PdCl₂ complexes with monodentate ligands (e.g., ), which decompose above 150°C .

Biological Activity

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is a complex organometallic compound that has garnered attention for its potential biological activities, particularly in catalysis and medicinal chemistry. This article will explore its biological activity, including detailed research findings, case studies, and comparisons with similar compounds.

| Property | Value |

|---|---|

| CAS Number | 215788-65-1 |

| Molecular Formula | C22H36Cl2FeP2Pd |

| Molecular Weight | 595.6 g/mol |

| IUPAC Name | cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+) |

The synthesis of this compound typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with palladium dichloride in the presence of an iron complex, often under inert conditions to prevent oxidation. The resulting compound acts as a catalyst in various organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.

1. Catalytic Activity

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron has been extensively studied for its catalytic properties. It is particularly effective in:

- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- Hydrogenation Reactions : Contributing to the reduction of unsaturated compounds.

These reactions are crucial in the synthesis of pharmaceuticals and fine chemicals, showcasing the compound's industrial relevance.

2. Therapeutic Potential

Emerging research indicates that this compound may have therapeutic applications, particularly in oncology. Its ability to interact with biological molecules positions it as a potential candidate for cancer treatment. Studies have suggested that metal complexes similar to this compound can inhibit key signaling pathways involved in tumor growth .

Case Study 1: Anticancer Activity

A study investigated the efficacy of various palladium complexes, including cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron, against cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Catalytic Efficiency

Research comparing various phosphine-based palladium catalysts highlighted the superior efficiency of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron in Suzuki-Miyaura coupling reactions. The study demonstrated that this compound achieved higher yields and shorter reaction times compared to traditional catalysts .

Comparison with Similar Compounds

A comparison of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron with similar organometallic compounds reveals distinct advantages:

| Compound | Catalytic Efficiency | Therapeutic Potential |

|---|---|---|

| Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron | High | Promising |

| Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron | Moderate | Limited |

| 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.